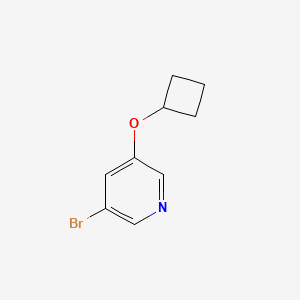
3-Bromo-5-cyclobutoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-cyclobutoxypyridine: is an organic compound with the molecular formula C9H10BrNO . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted by a bromine atom and a cyclobutoxy group, respectively. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclobutoxypyridine typically involves the bromination of 5-cyclobutoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-5-cyclobutoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is a suitable substrate for Suzuki-Miyaura cross-coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of 5-cyclobutoxypyridine.
Cross-Coupling Reactions: Products are various aryl or vinyl-substituted pyridines.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-5-cyclobutoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds and natural product analogs.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These compounds may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals. Its derivatives can serve as active ingredients or intermediates in the synthesis of various chemical products.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-cyclobutoxypyridine and its derivatives depends on the specific biological target. In general, these compounds may interact with enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by acting as agonists or antagonists.
Comparación Con Compuestos Similares
3-Bromo-2-cyclobutoxypyridine: Similar structure but with the cyclobutoxy group at position 2 instead of 5.
5-Bromo-3-cyclobutoxypyridine: Similar structure but with the bromine atom at position 5 instead of 3.
Uniqueness: 3-Bromo-5-cyclobutoxypyridine is unique due to the specific positioning of the bromine and cyclobutoxy groups, which can influence its reactivity and biological activity. The presence of the cyclobutoxy group at position 5 can lead to different steric and electronic effects compared to its isomers, potentially resulting in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
3-bromo-5-cyclobutyloxypyridine |
InChI |
InChI=1S/C9H10BrNO/c10-7-4-9(6-11-5-7)12-8-2-1-3-8/h4-6,8H,1-3H2 |
Clave InChI |
SXJLMAWFMIMSEE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)OC2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


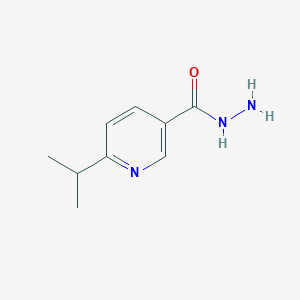
![2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B13010363.png)
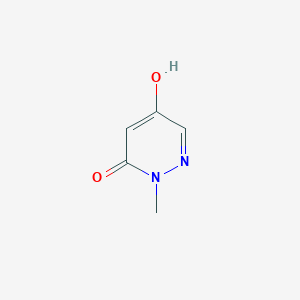
![1-(tert-Butoxycarbonyl)octahydrocyclopenta[b]pyrrole-4-carboxylicacid](/img/structure/B13010374.png)

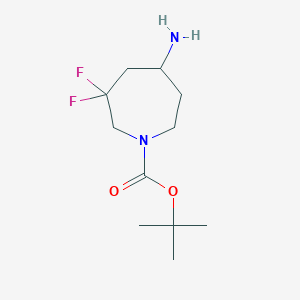
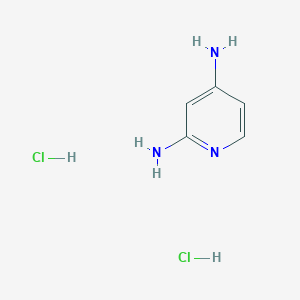

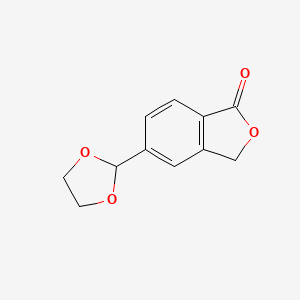
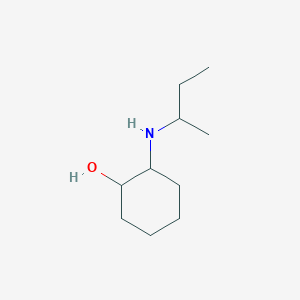

![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)
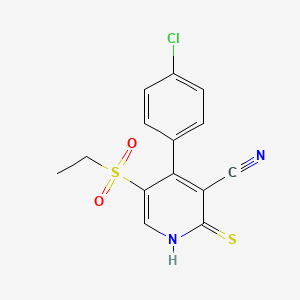
![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)
